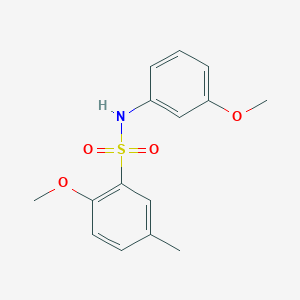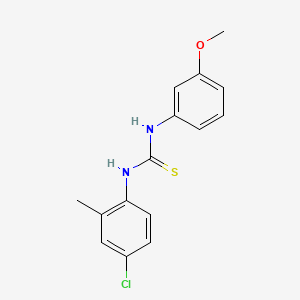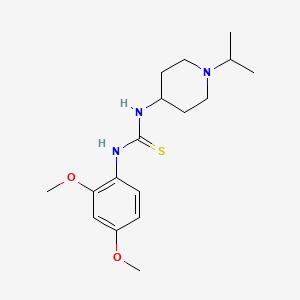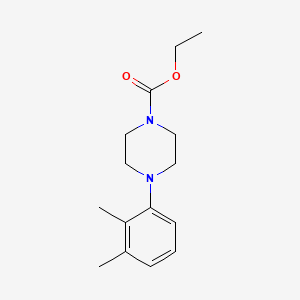![molecular formula C16H19N3O B5800960 4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)
4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is commonly referred to as DM-PEN or PEN and is a derivative of nicotinamide. DM-PEN has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
科学的研究の応用
DM-PEN has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory effects, which make it a promising candidate for the treatment of various inflammatory diseases. DM-PEN has also been found to have anti-tumor effects, making it a potential candidate for the treatment of cancer. Additionally, DM-PEN has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
作用機序
The mechanism of action of DM-PEN is not yet fully understood. However, it is believed that DM-PEN exerts its biological effects through the modulation of various signaling pathways. DM-PEN has been found to inhibit the activity of various enzymes and proteins involved in inflammation and tumor growth. Additionally, DM-PEN has been found to modulate the activity of various neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DM-PEN has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of various inflammatory cytokines, such as TNF-α and IL-6. Additionally, DM-PEN has been found to inhibit the activity of various enzymes involved in inflammation, such as COX-2 and iNOS. DM-PEN has also been found to induce apoptosis in tumor cells and inhibit tumor growth. Furthermore, DM-PEN has been found to protect neurons from oxidative stress and reduce inflammation in the brain.
実験室実験の利点と制限
DM-PEN has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields with high purity. DM-PEN has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, DM-PEN has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not yet fully understood. Additionally, DM-PEN has limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of DM-PEN. One potential direction is to further explore its anti-inflammatory effects and its potential applications in the treatment of inflammatory diseases. Another potential direction is to investigate its anti-tumor effects and its potential applications in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of DM-PEN and its potential applications in the treatment of neurodegenerative diseases. Finally, future studies should investigate the potential side effects of DM-PEN and its safety profile in humans.
合成法
DM-PEN can be synthesized through a multistep process involving the reaction of nicotinamide with 2-phenylethylamine and methyl iodide. The resulting product is then subjected to further chemical reactions to produce DM-PEN. The synthesis method has been optimized to produce high yields of DM-PEN with high purity.
特性
IUPAC Name |
4,6-dimethyl-2-(2-phenylethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-10-12(2)19-16(14(11)15(17)20)18-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAUSGYMJMKDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-[(2-phenylethyl)amino]nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)
![N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800907.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)
![2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5800955.png)
![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)

![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)